molecular formula C19H21NO2 B11759881 methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate

methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B11759881
M. Wt: 295.4 g/mol
InChI Key: CBOILEULVFQPKE-MSOLQXFVSA-N
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Description

Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both benzyl and phenyl groups attached to the pyrrolidine ring adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and phenyl groups. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions often involve nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)-3-pyrrolidinecarboxylate
  • Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate

Uniqueness

Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m1/s1

InChI Key

CBOILEULVFQPKE-MSOLQXFVSA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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